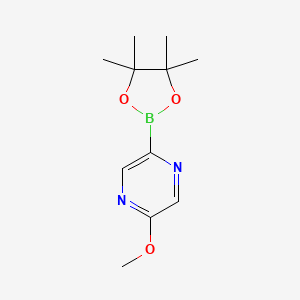![molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4](/img/structure/B2370586.png)
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is a compound with the molecular formula C10H18N4O3. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene]methanaminium hexafluorophosphate). This reaction is carried out under mild conditions and results in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in an acidic or basic medium, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the carbonyl group may result in the formation of an alcohol.
Aplicaciones Científicas De Investigación
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-methoxybenzoic acid: This compound is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, and other heterocyclic compounds.
6-amino-5-carboxamidouracils: These compounds are precursors for the synthesis of 8-substituted xanthines, which have various biological activities.
Uniqueness
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable tool in scientific research and a potential candidate for the development of new pharmaceuticals.
Propiedades
IUPAC Name |
6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPJKYVHMAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)



![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
![4-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2370511.png)

![7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370516.png)

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)
